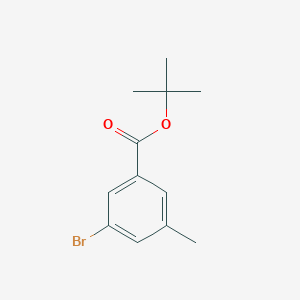![molecular formula C17H13N3S2 B2488622 2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile CAS No. 380342-30-3](/img/structure/B2488622.png)
2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile is a complex organic compound that features a benzothiazole ring, an amino group, and a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.
Amino Group Introduction:
Sulfanyl Group Addition: The sulfanyl group is introduced via thiolation reactions, often using thiol reagents under basic conditions.
Final Coupling: The final step involves coupling the benzothiazole derivative with the amino and sulfanyl groups to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and strong bases (e.g., sodium hydride) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzothiazole derivatives.
科学研究应用
2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Materials Science: The compound is explored for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The benzothiazole ring is known to interact with biological targets through π-π stacking and hydrogen bonding, while the amino and sulfanyl groups can form additional interactions with proteins and other biomolecules.
相似化合物的比较
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)-3-aminoprop-2-enenitrile
- 2-(1,3-Benzothiazol-2-yl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile
- 2-(1,3-Benzothiazol-2-yl)-3-[(4-methylphenyl)amino]-3-sulfanylprop-2-enenitrile
Uniqueness
The unique combination of the benzothiazole ring, amino group, and sulfanyl group in 2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile provides distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with biological targets or unique electronic properties are required.
属性
IUPAC Name |
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2-methylphenyl)ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S2/c1-11-6-2-3-7-13(11)19-16(21)12(10-18)17-20-14-8-4-5-9-15(14)22-17/h2-9,20H,1H3,(H,19,21)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOONJSNYLDLZRY-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=S)/C(=C/2\NC3=CC=CC=C3S2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
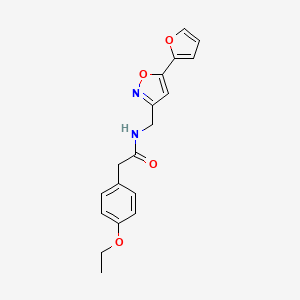
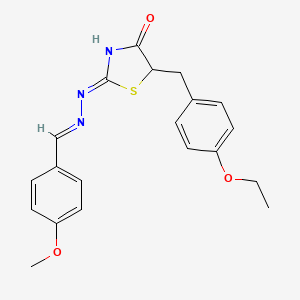
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2488542.png)
![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide](/img/structure/B2488543.png)
![N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2488544.png)
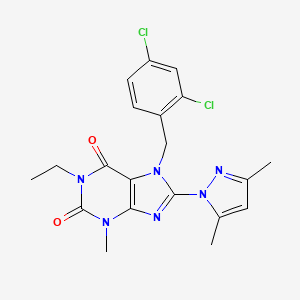
![4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2488548.png)
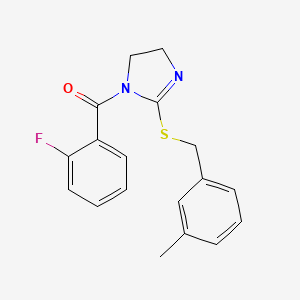
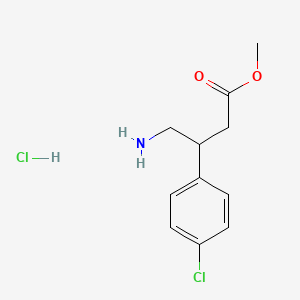
![methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2488554.png)
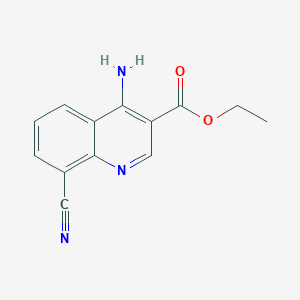
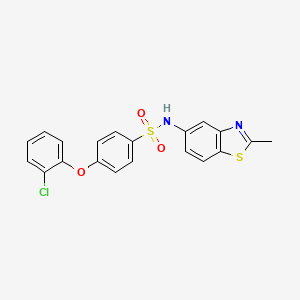
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide](/img/structure/B2488557.png)
